ethyl 4-cyanopiperidine-4-carboxylate
Description
Significance of the Piperidine (B6355638) Core in Organic Synthesis
The piperidine skeleton is one of the most important synthetic fragments for the construction of drugs and plays a substantial role in the pharmaceutical industry. nih.govencyclopedia.pub It is a saturated heterocycle, meaning the five carbon atoms are sp3-hybridized, which imparts a three-dimensional, chair-like conformation. nih.gov This defined spatial arrangement is crucial for establishing specific interactions with biological targets. In organic synthesis, the piperidine ring serves as a versatile scaffold that can be readily functionalized. researchgate.net Its nitrogen atom acts as a base and a nucleophile, while the carbon atoms can be substituted to create a diverse array of derivatives. wikipedia.org The development of efficient and cost-effective methods for synthesizing substituted piperidines remains an important objective in modern organic chemistry. nih.gov Common synthetic strategies include the hydrogenation of pyridine (B92270) precursors, various cyclization reactions, and multicomponent reactions. nih.govnih.gov
Role of Piperidine Derivatives in Heterocyclic Chemistry
As a fundamental nitrogen-containing heterocycle, piperidine and its derivatives are central to the field of heterocyclic chemistry. ijsrtjournal.com These compounds are found in more than twenty classes of pharmaceuticals and a wide range of alkaloids. nih.gov The utility of piperidine derivatives spans numerous pharmacological applications, including anticancer, anti-inflammatory, antiviral, and analgesic agents. acs.orgijnrd.org The ability to modify the piperidine ring at various positions allows chemists to fine-tune the molecule's physicochemical properties, such as polarity, basicity, and lipophilicity, which in turn influences its biological activity and potential as a therapeutic agent. researchgate.net This structural versatility makes the piperidine motif a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in active biological compounds.
Overview of 4-Substituted Piperidine Systems in Advanced Organic Chemistry
Among the various classes of piperidine derivatives, those substituted at the 4-position are particularly significant. This substitution pattern is a common feature in many biologically active molecules. nih.gov The synthesis of 4-substituted piperidines can be achieved through several advanced organic chemistry strategies. youtube.com One common approach involves the chemical modification of 4-piperidones, which are valuable intermediates. youtube.com Other methods include the direct functionalization of pyridine derivatives followed by reduction of the ring, as well as various cyclization and cycloaddition reactions to build the ring system with the desired substituent already in place. youtube.com The ability to control the stereochemistry at the 4-position, especially when creating chiral centers, is an area of active research, leading to the development of novel, structurally diverse three-dimensional molecules for drug discovery. acs.org
Structure
3D Structure
Properties
CAS No. |
123755-34-0 |
|---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
ethyl 4-cyanopiperidine-4-carboxylate |
InChI |
InChI=1S/C9H14N2O2/c1-2-13-8(12)9(7-10)3-5-11-6-4-9/h11H,2-6H2,1H3 |
InChI Key |
UDRJSTYKNNFPAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)C#N |
Purity |
95 |
Origin of Product |
United States |
Synthesis Methodologies for Ethyl 4 Cyanopiperidine 4 Carboxylate
Established Synthetic Routes to Piperidine (B6355638) Ring Systems
The formation of the fundamental piperidine heterocycle can be achieved through various robust and well-documented chemical transformations. The most common approaches involve the saturation of pyridine-based aromatic systems or the cyclization of acyclic precursors.
Catalytic hydrogenation of pyridine (B92270) and its derivatives is a direct and widely used method for synthesizing the piperidine core. dtic.mil This process involves the reduction of the aromatic pyridine ring using a hydrogen source in the presence of a metal catalyst.
Heterogeneous catalysts are frequently employed, with systems such as rhodium on carbon (Rh/C) and palladium on carbon (Pd/C) being effective. organic-chemistry.org For example, a 10% Rh/C catalyst can achieve complete hydrogenation of pyridines in water at 80°C under 5 atm of H₂ pressure. organic-chemistry.org Ruthenium-based catalysts are also utilized. organic-chemistry.org
Transfer hydrogenation offers an alternative to the use of high-pressure hydrogen gas. organic-chemistry.orgdicp.ac.cn In this technique, a stable organic molecule serves as the hydrogen donor. Common systems include formic acid with triethylamine (B128534), catalyzed by rhodium complexes, or the use of ammonia (B1221849) borane (B79455) with a borane or ruthenium catalyst. organic-chemistry.orgdicp.ac.cnresearchgate.net
More recently, electrocatalytic hydrogenation has emerged as a sustainable method that operates under mild conditions. nih.gov This technique uses a membrane electrode assembly, for instance with a carbon-supported rhodium catalyst, to hydrogenate pyridine to piperidine at ambient temperature and pressure, avoiding the need for high-pressure H₂ gas. nih.gov
Table 1: Selected Catalytic Hydrogenation Systems for Piperidine Synthesis
| Catalyst System | Hydrogen Source | Conditions | Reference |
|---|---|---|---|
| 10% Rh/C | H₂ (5 atm) | Water, 80°C | organic-chemistry.org |
| [RhCp*Cl₂]₂ / KI | HCOOH / Et₃N | Not specified | dicp.ac.cn |
| RuCl₃·xH₂O | H₃N-BH₃ | Not specified | organic-chemistry.org |
| Rh/C Cathode | Water (electrolysis) | Ambient Temp/Pressure | nih.gov |
Reductive amination is a powerful C-N bond-forming reaction that can be applied intramolecularly to construct the piperidine ring. nih.govresearchgate.net The process involves two main steps: the condensation of a carbonyl group (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net
This strategy is particularly useful in cascade reactions and annulations, such as the [5+1] annulation method for piperidine synthesis. nih.gov The reaction can be applied to acyclic precursors containing both an amine and a carbonyl group (or a group that can be converted to one), which cyclize and are subsequently reduced to form the piperidine ring. nih.govresearchgate.net
A variety of reducing agents are compatible with this reaction, each with its own advantages regarding selectivity and reactivity. researchgate.net These include catalytic hydrogenation (e.g., H₂ over Pd/C) and hydride reagents such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaCNBH₃), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net Borane complexes, like the borane-pyridine complex, have also been used as effective and less toxic alternatives to cyanide-containing reagents for the reductive amination of piperidines. tandfonline.comtandfonline.com
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Characteristics | Reference |
|---|---|---|
| H₂ / Pd/C | Catalytic, uses hydrogen gas | researchgate.net |
| NaBH₄ | Common hydride reagent | researchgate.net |
| NaBH₃CN | Selective for iminiums over carbonyls | researchgate.net |
| NaBH(OAc)₃ | Mild, selective reagent | researchgate.net |
| Borane-Pyridine (BAP) | Less toxic alternative to NaBH₃CN | tandfonline.comtandfonline.com |
Targeted Synthesis of Ethyl 4-Cyanopiperidine-4-Carboxylate and Related Analogs
The synthesis of this compound requires precise control over the substitution at the C-4 position to create a quaternary carbon. This can be accomplished either by building the functionality into the ring during its formation or by modifying a pre-existing piperidine derivative.
Functionalization of a pre-formed piperidine ring via alkylation is a common strategy. To synthesize this compound, a direct approach involves the α-cyanation of an N-protected ethyl piperidine-4-carboxylate. This can be achieved by deprotonating the C-4 position with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a carbanion or enolate. acs.org This nucleophilic intermediate is then trapped with an electrophilic cyanating agent, like tosyl cyanide (TsCN) or cyanogen (B1215507) bromide (BrCN), to install the nitrile group and form the desired quaternary center. This type of lithiation-substitution sequence has been demonstrated to be effective for creating disubstituted centers in piperidine rings. acs.org An alternative route could involve a copper-catalyzed cyanation of a suitable C-4 substituted precursor, such as an alkyl halide. caltech.edu
Condensation reactions are instrumental in constructing the piperidine ring with pre-installed functionality that can lead to the target molecule. The Dieckmann condensation is a classic and effective method for forming cyclic β-keto esters. dtic.milbeilstein-journals.org In the context of piperidine synthesis, this involves the intramolecular cyclization of a suitable N-substituted amino-diester. beilstein-journals.org The resulting product is a piperidone ring bearing an ester group, which is a key precursor to many C-4 functionalized piperidines. dtic.milbeilstein-journals.org For example, a 4-piperidone (B1582916) can be generated from the Dieckmann condensation of the product formed from the addition of a primary amine to two moles of an alkyl acrylate, followed by hydrolysis and decarboxylation. dtic.mil
Another relevant approach is the Petrenko-Kritschenko piperidone synthesis, which is a multi-component reaction involving the condensation of an aldehyde, an amine (like ammonia), and an acetone-dicarboxylic acid ester. chemrevlett.com This method yields a 4-oxopiperidine-3,5-dicarboxylate derivative, providing a highly functionalized piperidine core that can be further modified. chemrevlett.com
The creation of an all-carbon quaternary center is a notable synthetic challenge due to steric hindrance. nih.gov For this compound, this center bears both a cyano and an ethyl carboxylate group.
As discussed previously, the most direct pathway is the α-cyanation of an N-protected ethyl piperidine-4-carboxylate derivative. acs.org This strategy leverages the acidity of the proton at C-4, enabling its removal by a strong base and subsequent reaction with a cyanide source to directly install the final piece of the quaternary center.
More advanced methods for constructing quaternary carbons often rely on transition metal catalysis. Palladium-catalyzed asymmetric allylic alkylation, for example, is a powerful tool for generating α-quaternary ketones from allyl enol carbonates or related substrates. nih.govcaltech.edu While not a direct synthesis of the target compound, the principles of using a transition metal to mediate the formation of a sterically congested C-C bond are highly relevant. Such a strategy could potentially be adapted to form a C-4 quaternary center on the piperidine ring. The development of catalytic enantioselective methods is particularly important for producing chiral building blocks for the pharmaceutical industry. acs.orgorganic-chemistry.org
An alternative disconnection starts from an N-protected 4-piperidone. While a multi-step sequence involving cyanohydrin formation, oxidation, and esterification could be envisioned, a more convergent strategy would involve the direct conversion of the ketone to the C-4 cyano-ester moiety, which remains a topic of synthetic interest.
Advanced Approaches in 4-Cyanopiperidine (B19701) Ester Synthesis
The creation of the 4-cyanopiperidine-4-carboxylate core relies on advanced synthetic methods that offer efficiency, control, and functional group tolerance. These approaches are essential for constructing the sterically demanding quaternary center at the C4-position of the piperidine ring.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis provides powerful tools for forming the piperidine ring and for introducing substituents. mdpi.com Catalysts based on metals from groups 8-10, particularly palladium and nickel, are widely used due to their high activity and tolerance for various functional groups. mdpi.comwilliams.edu These reactions often proceed under milder conditions than classical methods and can offer unique selectivity. williams.edu
One novel method involves a photoinduced, copper-catalyzed cyanation of unactivated secondary alkyl halides. caltech.edu This approach enables the formation of a C-C bond at room temperature using an inexpensive light source and is effective for creating sterically hindered structures. caltech.edu For instance, the synthesis of tert-butyl 4-cyanopiperidine-1-carboxylate, a closely related derivative, demonstrates the viability of this method for creating the 4-cyano-4-substituted piperidine framework from a corresponding halide precursor. caltech.edu The reaction is tolerant of various functional groups, including protected amines. caltech.edu
Another key strategy is the use of intramolecular [4+2] cycloadditions catalyzed by transition metals. williams.edu These reactions can form the core piperidine ring from acyclic precursors like dienynes. Metal-catalyzed cycloadditions are often more efficient than traditional thermal Diels-Alder reactions, proceeding rapidly at room temperature and accommodating substrates that would otherwise be unreactive or decompose at high temperatures. williams.edu The catalyst can also be used to control and even reverse the stereoselectivity of the cycloaddition. williams.edu
Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are also employed to functionalize the piperidine ring at the 4-position. mdpi.comyoutube.com This can involve coupling an aryl, alkenyl, or benzyl (B1604629) halide directly with an alkene-containing piperidine precursor. mdpi.com
| Reaction Type | Catalyst/Metal | Key Transformation | Reference |
|---|---|---|---|
| Photoinduced Cyanation | Copper (Cu) | Direct cyanation of secondary alkyl halides to form a quaternary cyano-substituted center. | caltech.edu |
| Intramolecular [4+2] Cycloaddition | Nickel (Ni) | Formation of the piperidine ring from acyclic dienyne precursors. | williams.edu |
| Heck Coupling | Palladium (Pd) | Functionalization at the C4-position by coupling with aryl/alkenyl halides. | mdpi.comyoutube.com |
Nucleophilic Substitution and Cyanation Strategies
A common and direct route to 4-cyanopiperidines involves the dehydration of a corresponding 4-carboxamide precursor, such as isonipecotamide (B28982) (piperidine-4-carboxamide). google.comgoogle.com This transformation effectively converts the amide group into a nitrile. Various dehydrating agents can be employed for this purpose, with thionyl chloride and phosphorus oxychloride being the most prevalent. google.comgoogle.com
For example, isonipecotamide can be treated with thionyl chloride in a suitable solvent like toluene (B28343) or n-propyl acetate (B1210297) to yield 4-cyanopiperidine hydrochloride. google.comgoogle.com The reaction is often performed at controlled temperatures, for instance, between 0°C and 30°C, and can take from 6 to 24 hours to complete. google.com The product can then be isolated as a solid by filtration. google.comgoogle.com Similarly, phosphorus oxychloride can be used for the dehydration, although workup procedures can be more complex, sometimes requiring protection-deprotection steps or extensive extractions. google.com
These methods, while effective, can sometimes require harsh reagents and laborious workup procedures. google.com The development of transition metal-catalyzed cyanation of alkyl halides, as mentioned previously, represents a modern alternative to classical direct nucleophilic substitution (SN2) reactions, which can be challenging for sterically hindered substrates. caltech.edu
| Method | Starting Material | Reagent(s) | Key Features | Reference |
|---|---|---|---|---|
| Amide Dehydration | Isonipecotamide | Thionyl chloride or Phosphorus oxychloride | Classical, direct conversion of amide to nitrile. Can require harsh conditions. | google.comgoogle.com |
| Amide Dehydration | Isonipecotamide | Trifluoroacetic anhydride | Requires a second hydrolysis step to remove the trifluoroacetyl group. | google.com |
| Catalytic Cyanation | 4-halopiperidine derivative | Copper catalyst, light source, cyanide source | Milder conditions, good for sterically hindered substrates, avoids harsh dehydrating agents. | caltech.edu |
Multi-Component Reactions for Piperidine-4-Carboxylate Assembly
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all the starting materials. researchgate.netresearchgate.net This approach is particularly valuable for constructing highly functionalized piperidine scaffolds in a step- and atom-economical fashion. researchgate.netmdpi.com
A notable example is the one-pot synthesis of functionalized piperidines from the reaction of β-ketoesters, aromatic aldehydes, and anilines. researchgate.net This reaction can be catalyzed by cost-effective and environmentally benign catalysts like Nickel(II) perchlorate (B79767) hexahydrate (Ni(ClO₄)₂·6H₂O) in ethanol (B145695) at room temperature. researchgate.net This method avoids the need for column chromatography and offers good yields. researchgate.net
Another powerful MCR involves a four-component reaction that can generate complex piperidine structures with multiple stereogenic centers. researchgate.net For instance, the reaction of an aldehyde, an amine, a diene, and a dienophile can be orchestrated to build the piperidine ring. The stereochemical outcome of such reactions can be controlled, with cyclic dienophiles often yielding endo adducts and acyclic dienophiles giving exo adducts as the major products. researchgate.net
The Mannich reaction, a classic MCR, is also a foundational method for preparing various piperidine derivatives. acs.org These reactions highlight the power of MCRs to rapidly build molecular complexity from simple, readily available starting materials, providing efficient access to diverse piperidine-4-carboxylate and related structures. mdpi.com
| Number of Components | Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Three | β-ketoester, aromatic aldehyde, aniline | Ni(ClO₄)₂·6H₂O, ethanol, room temp. | Densely functionalized piperidines | researchgate.net |
| Four | Aldehyde, amine, diene, dienophile | Lewis acids or organocatalysts | Complex, stereochemically diverse piperidines | researchgate.net |
| Three | Aldehyde, amine, activated C-H acid | Acid or base catalysis | Substituted piperidines (Mannich reaction) | acs.org |
Chemical Reactivity and Functional Group Transformations of Ethyl 4 Cyanopiperidine 4 Carboxylate
Reactivity of the Ester Moiety
The ethyl ester group in the molecule is susceptible to reactions typical of carboxylic acid esters, including nucleophilic acyl substitution and reduction.
Ester Hydrolysis and Transesterification
The ethyl ester can be converted to the corresponding carboxylic acid through hydrolysis or exchanged for a different alkoxy group via transesterification.
Ester Hydrolysis: The conversion of the ethyl ester to a carboxylic acid is a common transformation, typically achieved under basic or acidic conditions. Alkaline hydrolysis, using a base such as sodium hydroxide (B78521) in an aqueous solution, is frequently employed. libretexts.org This process involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to the formation of a carboxylate salt. openstax.org Subsequent acidification of the reaction mixture is necessary to protonate the salt and yield the final carboxylic acid. libretexts.org While effective, the hydrolysis of sterically hindered or complex esters can sometimes be challenging, potentially requiring harsh conditions or alternative strategies like the use of different protecting groups to achieve the desired transformation. nih.gov
Transesterification: This process allows for the conversion of the ethyl ester into another ester by reaction with a different alcohol. The reaction is typically catalyzed by either an acid or a base. organic-chemistry.org For instance, reacting ethyl 4-cyanopiperidine-4-carboxylate with an excess of methanol (B129727) in the presence of a catalyst like scandium(III) triflate or silica (B1680970) chloride would yield mthis compound. organic-chemistry.org This method is advantageous for introducing different alkyl groups to the ester functionality under relatively mild conditions. organic-chemistry.org
Table 1: Reactions of the Ester Moiety
| Reaction Type | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| Alkaline Hydrolysis | 1. NaOH (aq), Heat 2. H₃O⁺ | 4-Cyanopiperidine-4-carboxylic acid | , libretexts.org |
| Acid Hydrolysis | Dilute H₂SO₄ or HCl, Heat | 4-Cyanopiperidine-4-carboxylic acid | chemistrysteps.com |
| Transesterification | R'OH, Acid or Base Catalyst (e.g., Sc(OTf)₃, K₂HPO₄) | Alkyl 4-cyanopiperidine-4-carboxylate | organic-chemistry.org |
Reduction of the Ester Group
The ester group can be reduced to a primary alcohol, yielding (4-cyano-4-(hydroxymethyl)piperidin-1-yl)ethan-1-one. This transformation requires potent reducing agents.
Powerful, non-selective hydride reagents like lithium aluminum hydride (LiAlH₄) readily reduce esters to primary alcohols. harvard.edu However, LiAlH₄ would also reduce the nitrile group in the molecule. libretexts.org For a more selective reduction of the ester in the presence of a nitrile, lithium borohydride (B1222165) (LiBH₄) is a more suitable reagent. harvard.edu It is known to selectively reduce esters in the presence of nitriles and other functional groups. harvard.edu The reaction is typically carried out in an ether solvent like tetrahydrofuran (B95107) (THF). google.com Another approach involves the use of borane (B79455) complexes (BH₃•L), which can also achieve the reduction of esters. harvard.edu
Table 2: Reduction of the Ester Group
| Reducing Agent | Typical Solvent | Product | Selectivity Notes | Reference |
|---|---|---|---|---|
| Lithium Borohydride (LiBH₄) | Tetrahydrofuran (THF), Ether | 4-Cyano-4-(hydroxymethyl)piperidine | Generally selective for esters over nitriles. | harvard.edu |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Ether | 4-(Aminomethyl)-4-(hydroxymethyl)piperidine | Non-selective; reduces both ester and nitrile. | libretexts.org, harvard.edu |
| Borane-THF Complex (BH₃•THF) | Tetrahydrofuran (THF) | 4-Cyano-4-(hydroxymethyl)piperidine | Can be selective depending on conditions. | harvard.edu |
Reactivity of the Nitrile Moiety
The cyano group is a versatile functional group that can undergo hydrolysis, reduction, and nucleophilic additions.
Nitrile Hydrolysis to Carboxylic Acids and Amides
The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions. lumenlearning.com The reaction proceeds through an amide intermediate in both cases. openstax.orgchemistrysteps.com
Hydrolysis to Amides: Partial hydrolysis of the nitrile to the corresponding amide, 4-carbamoylpiperidine-4-carboxylic acid, can be achieved under milder conditions. chemistrysteps.com Acid-catalyzed hydration, for instance, involves the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, allowing for the nucleophilic attack of water. lumenlearning.com Tautomerization of the resulting imidic acid intermediate yields the amide. chemistrysteps.com
Hydrolysis to Carboxylic Acids: Complete hydrolysis to a carboxylic acid requires more vigorous conditions, such as heating under reflux with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH). libretexts.orgchemistrysteps.com Under these conditions, the initially formed amide intermediate undergoes further hydrolysis to the carboxylic acid. openstax.orglibretexts.org If basic hydrolysis is used, a carboxylate salt is formed, which requires a final acidification step to produce the dicarboxylic acid. libretexts.orgyoutube.com
Table 3: Hydrolysis of the Nitrile Moiety
| Reaction | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| Partial Hydrolysis (to Amide) | H₂SO₄ (conc.), gentle warming or H₂O, H⁺ (mild conditions) | Ethyl 4-carbamoylpiperidine-4-carboxylate | chemistrysteps.com, lumenlearning.com |
| Complete Acid Hydrolysis | H₂SO₄ (aq) or HCl (aq), Heat (reflux) | Piperidine-4,4-dicarboxylic acid | chemistrysteps.com |
| Complete Basic Hydrolysis | 1. NaOH (aq), Heat (reflux) 2. H₃O⁺ | Piperidine-4,4-dicarboxylic acid | libretexts.org |
Reductions to Amines
The nitrile group can be reduced to a primary amine, yielding ethyl 4-(aminomethyl)piperidine-4-carboxylate. This transformation is fundamental in synthetic chemistry for the production of primary amines. wikipedia.org
Catalytic Hydrogenation: This is often the most economical method for nitrile reduction. wikipedia.org The reaction involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.org Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum dioxide. wikipedia.orgcommonorganicchemistry.com This method can be highly selective, reducing the nitrile without affecting the ester group.
Chemical Reduction: Strong hydride donors are also effective. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that reduces nitriles to primary amines. openstax.orglibretexts.org The reaction involves two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.org Other reagents like borane complexes (e.g., BH₃-THF) can also be used for this conversion. commonorganicchemistry.com
Table 4: Reduction of the Nitrile Moiety to an Amine
| Method | Reagents | Product | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Raney Nickel or Pd/C | Ethyl 4-(aminomethyl)piperidine-4-carboxylate | , commonorganicchemistry.com, wikipedia.org |
| Chemical Reduction | 1. LiAlH₄, Ether or THF 2. H₂O | Ethyl 4-(aminomethyl)piperidine-4-carboxylate | openstax.org |
| Chemical Reduction | BH₃•THF | Ethyl 4-(aminomethyl)piperidine-4-carboxylate | commonorganicchemistry.com |
Nucleophilic Additions to the Nitrile Group
The polarized carbon-nitrogen triple bond of the nitrile group is electrophilic and can be attacked by strong nucleophiles, such as organometallic reagents. openstax.org
A prominent example is the reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li). The nucleophilic carbon of the organometallic reagent adds to the electrophilic carbon of the nitrile, forming an imine anion after the initial addition. libretexts.org This intermediate is typically stabilized as a magnesium salt. libretexts.org Subsequent hydrolysis of the imine intermediate under acidic conditions yields a ketone. chadsprep.com This reaction provides a valuable route for the synthesis of ketones and the formation of a new carbon-carbon bond at the 4-position of the piperidine (B6355638) ring.
Table 5: Nucleophilic Addition to the Nitrile Group
| Nucleophile | Reagents & Conditions | Final Product (after hydrolysis) | Reference |
|---|---|---|---|
| Grignard Reagent (R-MgX) | 1. R-MgX (e.g., CH₃MgBr) in Ether/THF 2. H₃O⁺ | Ethyl 4-acylpiperidine-4-carboxylate (a ketone) | chadsprep.com, libretexts.org |
| Organolithium Reagent (R-Li) | 1. R-Li (e.g., n-BuLi) in Hexane/THF 2. H₃O⁺ | Ethyl 4-acylpiperidine-4-carboxylate (a ketone) | researchgate.net |
Transformations at the Piperidine Nitrogen
The secondary amine of the piperidine ring is a key site for synthetic modifications, readily undergoing reactions such as N-alkylation and N-acylation to introduce a variety of substituents.
N-Alkylation and N-Acylation Reactions
The nucleophilic nitrogen atom of the piperidine ring can be readily alkylated or acylated to introduce a wide range of substituents. These reactions are fundamental in modifying the steric and electronic properties of the piperidine core, which is often crucial for tuning the biological activity of the resulting molecules.
N-Alkylation typically involves the reaction of this compound with an alkyl halide, such as benzyl (B1604629) bromide, in the presence of a base to neutralize the hydrogen halide formed during the reaction. For instance, the synthesis of ethyl 1-benzylpiperidine-4-carboxylate can be achieved by treating ethyl isonipecotate (a related compound without the 4-cyano group) with benzyl bromide and a base like triethylamine (B128534) in a solvent such as methylene (B1212753) chloride. prepchem.com While specific examples starting directly from this compound are not extensively detailed in publicly available literature, the general principles of N-alkylation of piperidines are well-established and applicable.
N-Acylation introduces an acyl group to the piperidine nitrogen. This is commonly achieved by reacting the piperidine with an acyl chloride or an acid anhydride. For example, the N-acylation of ethyl isonipecotate can be performed to introduce various acyl groups, which can be a key step in the synthesis of pharmacologically active compounds.
| Reactant 1 | Reactant 2 | Reagents & Conditions | Product | Reference |
| Ethyl isonipecotate | Benzyl bromide | Triethylamine, Methylene chloride, room temperature, 20 hr | Ethyl 1-benzylpiperidine-4-carboxylate | prepchem.com |
| 4-Piperidinecarboxylic acid methyl ester hydrochloride | Benzyl bromide | Triethylamine, Methanol, reflux | Methyl N-benzyl-4-piperidinecarboxylate | |
| Ethyl isonipecotate | Dihydronaphthalene bromohydrin | Sodium bicarbonate, Ethanol (B145695), reflux | N-substituted ethyl isonipecotate derivative | nih.gov |
Formation of N-Substituted Derivatives
The formation of N-substituted derivatives of this compound is a cornerstone for creating diverse chemical libraries for drug discovery. The secondary amine provides a reactive handle for introducing a vast array of functionalities.
The synthesis of various N-substituted piperidines is a common theme in medicinal chemistry. For example, N-aryl and N-heteroaryl piperidines are often synthesized through Buchwald-Hartwig amination or other cross-coupling reactions. While specific examples for this compound are not readily found in the searched literature, the general methodologies are widely applicable.
The introduction of different substituents on the nitrogen atom can significantly influence the pharmacological properties of the resulting compounds. For example, the N-benzyl group is a common substituent in many biologically active piperidine derivatives.
| Starting Material | Reagent | Product Class | Potential Application |
| This compound | Alkyl halides (e.g., benzyl bromide) | N-Alkylpiperidines | Scaffolds for various therapeutic agents |
| This compound | Acyl chlorides (e.g., acetyl chloride) | N-Acylpiperidines | Intermediates in drug synthesis |
| This compound | Aryl halides (e.g., bromobenzene) | N-Arylpiperidines | Building blocks for CNS active compounds |
| This compound | Sulfonyl chlorides (e.g., tosyl chloride) | N-Sulfonylpiperidines | Probing structure-activity relationships |
Cycloaddition Reactions Involving the Piperidine Core
While the piperidine ring is saturated and generally does not participate directly in cycloaddition reactions as a diene or dienophile, its derivatives can be designed to undergo such transformations. The aza-Diels-Alder reaction, in particular, is a powerful tool for the synthesis of piperidine-containing fused heterocyclic systems. thieme-connect.comrsc.orglookchem.com
In a typical aza-Diels-Alder reaction, an imine acts as the dienophile or part of the diene system. While there are no direct examples in the searched literature of this compound itself acting as a precursor to a diene or dienophile for a cycloaddition, its functional groups could be modified to install the necessary unsaturation. For instance, the ester or nitrile group could potentially be transformed into a diene or a dienophilic moiety, which could then participate in an intramolecular or intermolecular cycloaddition to construct complex polycyclic piperidine derivatives.
The hetero-Diels-Alder reaction is a potent method for synthesizing piperidine derivatives. thieme-connect.com This approach allows for the creation of highly substituted piperidines in a single step, often with good control over stereochemistry.
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
| Aza-Diels-Alder Reaction | Imine and electron-rich diene | Lewis or Brønsted acid | Piperidin-4-ones | rsc.org |
| [4+2] Cycloaddition | N-alkenyl iminium ion and alkene dienophile | TiCl4 | Polysubstituted piperidines | thieme-connect.com |
| Aza-Diels-Alder Reaction | Benzhydryl imine and acyclic dienes | - | 2,6-disubstituted piperidines | lookchem.com |
Advanced Synthetic Strategies and Stereochemical Control in Ethyl 4 Cyanopiperidine 4 Carboxylate Chemistry
Asymmetric Synthesis of Chiral Ethyl 4-Cyanopiperidine-4-Carboxylate Derivatives
The creation of chiral derivatives of this compound, where specific three-dimensional arrangements of atoms are required, is a significant challenge in organic synthesis. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial in fields like pharmaceuticals where different enantiomers can have vastly different biological activities. nih.gov Two prominent strategies for achieving this are enantioselective catalysis and the use of chiral auxiliaries.
Enantioselective catalysis is a powerful technique that employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. In the context of piperidine (B6355638) synthesis, this often involves the use of chiral metal complexes or organocatalysts to control the stereochemical outcome of key bond-forming reactions. nih.govresearchgate.net
Recent research has highlighted the efficacy of copper-catalyzed asymmetric cyclization reactions to form chiral piperidine rings. nih.govresearchgate.net For instance, a catalyst system composed of a copper salt and a chiral bisphosphine ligand can facilitate the enantioselective cyclizative aminoboration of aminoalkenes, yielding 2,3-cis-disubstituted piperidines with high enantioselectivity. nih.govresearchgate.net This method allows for the creation of two new stereocenters in a single, controlled step. Similarly, organocatalysts, such as those derived from cinchona alkaloids or proline, have been successfully used in asymmetric [4+2] cycloaddition reactions to construct chiral dihydropyridine (B1217469) and piperidine skeletons. nih.govnih.gov
Detailed Research Findings:
Copper-Catalyzed Cyclizative Aminoboration: A notable study demonstrated the synthesis of 2,3-cis-disubstituted piperidines using a Cu/(S, S)-Ph-BPE catalyst system. This approach yielded products in moderate to good yields with excellent enantioselectivities, proving effective for a range of substrates, including those with heteroaryl rings. nih.govresearchgate.net
Organocatalytic Michael Addition: The use of a bis-cinchona alkaloid catalyst has been shown to activate the Michael addition between enamines and malononitrile (B47326) derivatives, affording highly substituted and chiral 1,4-dihydropyridines, which are precursors to piperidines, with very good results. nih.gov
The chiral auxiliary approach involves covalently attaching a chiral molecule (the auxiliary) to an achiral substrate. This auxiliary then directs the stereochemical course of a subsequent reaction before it is cleaved, yielding the desired chiral product and allowing the auxiliary to be recovered. researchgate.net This method is a reliable way to introduce chirality and has been applied to the synthesis of various heterocyclic compounds.
For piperidine synthesis, a chiral auxiliary can be attached to the nitrogen atom or another part of the precursor molecule. For example, a commercially available chiral amine like (R)-α-methylbenzylamine can be incorporated into the synthetic route to control the stereochemistry of cyclization or addition reactions. researchgate.net Another strategy involves using chiral sulfinyl groups, which can direct the atroposelective coupling of aryl groups in more complex scaffolds. researchgate.net
| Strategy | Description | Advantages | Disadvantages |
| Enantioselective Catalysis | A small amount of a chiral catalyst is used to produce a large amount of a single enantiomer. nih.govresearchgate.net | High efficiency (catalytic amounts), atom economy. | Catalyst development can be complex and expensive. |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. researchgate.net | High reliability and predictability, auxiliary can often be recycled. | Requires additional synthetic steps (attachment and removal), not atom-economical (stoichiometric use). |
Retrosynthetic Analysis for Complex this compound Targets
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" that correspond to reliable chemical reactions. umi.ac.idamazonaws.com This systematic approach is essential for planning the synthesis of complex molecules that incorporate the this compound core. umi.ac.id
When planning the synthesis of a complex target containing this scaffold, the key disconnections often involve the bonds that form the piperidine ring itself. For example, a C-N bond disconnection within the ring suggests an intramolecular cyclization of a linear amino-ester precursor. An alternative disconnection of a C-C bond might point towards a Michael addition or a similar conjugate addition reaction to form the six-membered ring.
Example of a Retrosynthetic Pathway:
A hypothetical complex target featuring the this compound unit can be retrosynthetically analyzed as follows:
Target Molecule: A complex drug candidate containing the this compound moiety.
Disconnection 1 (Functional Group Interconversion): Simplify complex functional groups on the periphery of the molecule to more basic ones.
Disconnection 2 (C-N bond of the piperidine): This disconnection breaks the piperidine ring to reveal a linear precursor, such as a δ-halo or δ-tosyloxy amine. This suggests that the final ring-forming step could be an intramolecular nucleophilic substitution.
Precursor Simplification: The linear precursor can be further broken down. The quaternary carbon bearing the cyano and ester groups can be disconnected via a retro-Michael addition, leading to a simpler piperidone precursor and a source of cyanide.
Starting Materials: This process continues until readily available starting materials, such as ethyl 4-oxopiperidine-1-carboxylate, are identified. researchgate.net
This logical, step-by-step deconstruction allows chemists to devise a practical and efficient forward synthesis. umi.ac.id
Green Chemistry Principles in this compound Production
Green chemistry, also known as sustainable chemistry, is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov The application of these principles to the production of this compound is critical for minimizing environmental impact and improving the economic viability of its synthesis.
Sustainable methodologies focus on several key areas outlined by the principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and renewable feedstocks. nih.govgreenchemistry-toolkit.org
Waste Prevention: Designing syntheses to minimize byproducts is a core goal. This can be achieved by choosing reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product. greenchemistry-toolkit.org
Safer Solvents: The pharmaceutical industry is a major user of organic solvents, which often account for a significant portion of the waste generated. mdpi.com Green chemistry encourages the use of safer solvents like water, ethanol (B145695), or even solvent-free conditions where possible, replacing hazardous chlorinated solvents. mdpi.comnih.gov
Biocatalysis: The use of enzymes (biocatalysis) offers a highly selective and environmentally benign alternative to traditional chemical catalysts. Enzymes operate under mild conditions (temperature and pH) in aqueous media, reducing energy consumption and hazardous waste. mdpi.com For instance, ketoreductase enzymes could be employed for the stereoselective reduction of a ketone precursor to a chiral alcohol within the piperidine ring structure. researchgate.net
One of the twelve principles of green chemistry is to carry out reactions at ambient temperature and pressure whenever possible to reduce energy requirements. nih.govgreenchemistry-toolkit.org The development of highly active catalytic systems is key to achieving this goal.
Catalysts, by their nature, lower the activation energy of a reaction, often allowing it to proceed under much milder conditions than non-catalytic routes. nih.gov In the synthesis of piperidine derivatives, using highly efficient transition metal catalysts (e.g., palladium, copper) or organocatalysts can eliminate the need for high temperatures or pressures, leading to significant energy savings and a safer process. nih.govnih.gov Furthermore, the development of heterogeneous catalysts (solid-supported catalysts) simplifies product purification and allows for the catalyst to be easily recovered and reused, further reducing waste and cost.
| Green Chemistry Principle | Application in this compound Synthesis | Benefit |
| Catalysis | Use of organocatalysts or transition metal catalysts for ring formation. nih.govnih.gov | Increased reaction efficiency, milder conditions, reduced energy consumption. |
| Safer Solvents | Replacing chlorinated solvents like dichloromethane (B109758) with greener alternatives such as ethanol or water. mdpi.com | Reduced toxicity and environmental pollution, improved worker safety. |
| Atom Economy | Designing cycloaddition or conjugate addition reactions where all or most atoms are incorporated into the product. greenchemistry-toolkit.org | Minimized waste, increased efficiency. |
| Biocatalysis | Employing enzymes like ketoreductases or lipases for stereoselective transformations. mdpi.comresearchgate.net | High selectivity, mild reaction conditions, biodegradable catalysts. |
Mechanistic and Theoretical Investigations of Ethyl 4 Cyanopiperidine 4 Carboxylate Systems
Computational Chemistry and Molecular Modeling
Computational chemistry serves as a virtual laboratory to explore the electronic structure, stability, and reactivity of molecules like ethyl 4-cyanopiperidine-4-carboxylate. Through sophisticated modeling techniques, researchers can gain insights that are often difficult to obtain through experimental methods alone.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying relatively large molecules. scirp.org DFT studies on piperidine (B6355638) derivatives and related heterocyclic systems are widely used to predict a range of molecular properties. researchgate.netnih.gov
Researchers employ DFT to perform geometry optimizations, which determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. scirp.org For this compound, this would involve predicting bond lengths, bond angles, and dihedral angles for the most stable conformer. The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-31G* or larger) is critical for obtaining reliable results. scirp.orgresearchgate.netespublisher.com
Furthermore, DFT calculations are used to simulate vibrational spectra (Infrared and Raman). researchgate.net By calculating the harmonic frequencies, a theoretical spectrum can be generated, which aids in the assignment of experimental spectral bands to specific molecular vibrations, such as the C≡N stretch of the nitrile group, the C=O stretch of the ester, and various C-H and C-N vibrations within the piperidine ring.
Electronic properties are also a key focus of DFT studies. Calculations of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. espublisher.com For piperidine derivatives, these calculations can reveal how substituents influence the electronic distribution and reactivity of the molecule. espublisher.comrsc.org
Table 1: Common DFT Functionals and Basis Sets for Piperidine Systems
| Parameter | Examples | Purpose in a Study of this compound |
|---|---|---|
| DFT Functional | B3LYP, PBE0, M06-2X, ωB97X-D | Approximates the exchange-correlation energy. B3LYP is a widely used hybrid functional known for its accuracy in predicting molecular geometries and properties. scirp.org |
| Basis Set | 6-31G(d,p), 6-311++G(d,p), cc-pVTZ | Describes the atomic orbitals used in the calculation. Larger basis sets with polarization and diffuse functions provide more accurate results, especially for electronic properties. rsc.org |
| Solvent Model | PCM, SMD | Accounts for the effect of a solvent on the molecule's properties, which is crucial for comparing calculated results with experimental data obtained in solution. researchgate.net |
Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction, providing a detailed picture of the reaction mechanism. researchgate.net These methods can be used to model the transformation of reactants into products through the calculation of stationary points, which include stable molecules (reactants, intermediates, products) and transition states. researchgate.net
For reactions involving this compound, such as its synthesis or subsequent functional group transformations, quantum chemical calculations can:
Identify Intermediates: Calculations can predict the structure and stability of transient species that may not be directly observable experimentally.
Locate Transition States: A transition state represents the highest energy point along the reaction coordinate. Locating its geometry and energy is key to understanding the reaction's kinetics.
Calculate Activation Barriers: The energy difference between the reactants and the transition state determines the activation energy of the reaction. This allows for the theoretical prediction of reaction rates and the comparison of different possible reaction pathways. researchgate.net
For example, a semi-empirical method like AM1 or more rigorous DFT methods can be used to model the reaction of a piperidone precursor with a cyanide source to form the cyanopiperidine core. researchgate.net The calculations would trace the energy changes as the cyanide ion approaches the carbonyl carbon, forms a tetrahedral intermediate, and subsequent steps lead to the final product. This approach allows researchers to understand the regioselectivity and stereoselectivity of such reactions. researchgate.net
Conformational Analysis of Cyanopiperidine Rings
The piperidine ring is not planar; it adopts puckered conformations to relieve ring strain. The most stable conformation is typically a chair form, similar to cyclohexane. The conformational properties of the ring are significantly influenced by the nature and position of its substituents.
The piperidine ring is conformationally mobile and can undergo a "ring flip" or "ring inversion," where one chair conformation converts into another. During this process, axial substituents become equatorial, and equatorial substituents become axial. mdpi.com The energy barrier for this inversion is relatively low, meaning the process can be rapid at room temperature.
In this compound, both the cyano and the ethyl carboxylate groups are attached to the same carbon (C4). In a chair conformation, one of these bulky groups will be forced into the sterically more hindered axial position while the other occupies the equatorial position. The equilibrium between the two possible chair conformers will be determined by the steric demands of the cyano versus the ethyl carboxylate group. Generally, larger groups prefer the equatorial position to minimize unfavorable 1,3-diaxial interactions. DFT and other computational methods can be used to calculate the relative energies of these conformers to predict which one is more stable. mdpi.com Additionally, the nitrogen atom in the piperidine ring also undergoes rapid inversion of its lone pair. mdpi.com
Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. wikipedia.org These effects can have a profound impact on conformation, stability, and reactivity. In cyanopiperidine systems, several stereoelectronic effects are at play:
Hyperconjugation: This involves the donation of electron density from a filled bonding orbital (like a C-H or C-C bond) to an adjacent empty or partially filled antibonding orbital (σ*). These interactions are stabilizing and depend on the proper alignment of the orbitals.
Anomeric-type Effects: In piperidine rings, a key stereoelectronic interaction involves the lone pair of electrons on the nitrogen atom. This lone pair can donate electron density into the antibonding orbital (σ) of an adjacent anti-periplanar C-C or C-H bond. rsc.org The strength of this n -> σ interaction can influence bond lengths and the conformational preferences of the ring. The presence of the electron-withdrawing cyano and carboxylate groups at the C4 position can modulate the electron density throughout the ring, thereby influencing these stereoelectronic interactions. wikipedia.org
Reaction Mechanism Elucidation in this compound Transformations
Understanding the mechanisms of reactions used to form or modify this compound is essential for optimizing synthetic routes and developing new chemical transformations. The compound itself is a useful intermediate in organic synthesis. chemicalbook.com
A plausible synthetic route to the 4,4-disubstituted piperidine core involves the reaction of a precursor like ethyl 1-benzyl-4-oxopiperidine-3-carboxylate with a cyanide source, followed by further modifications. Another common strategy involves the double alkylation of an activated acetonitrile (B52724) derivative. For instance, a related synthesis of tert-butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate proceeds by reacting 2-(4-chlorophenyl)acetonitrile with a nitrogen mustard derivative like tert-butyl N,N-bis(2-chloroethyl)carbamate in the presence of a strong base. chemicalbook.com
The mechanism for such a double alkylation would proceed via the following general steps:
Deprotonation: A strong base removes a proton from the carbon alpha to the cyano group, forming a stabilized carbanion (enolate equivalent).
First Alkylation: The carbanion acts as a nucleophile, attacking one of the electrophilic chloroethyl groups, leading to the formation of a new C-C bond.
Intramolecular Cyclization: A second deprotonation at the same carbon, followed by an intramolecular nucleophilic attack on the remaining chloroethyl group, closes the ring to form the piperidine scaffold.
Elucidating such mechanisms often involves a combination of experimental studies (e.g., trapping of intermediates, isotopic labeling) and computational modeling to map the reaction pathway and identify the key transition states. researchgate.net
Transition State Characterization
Transition state theory is a fundamental concept in chemical kinetics used to understand the rates of chemical reactions. Computational chemistry provides powerful tools to locate and characterize transition state structures, which represent the highest energy point along a reaction coordinate. For a molecule like this compound, theoretical studies could investigate various reactions, such as its synthesis, decomposition, or conformational changes.
In the context of related piperidine systems, computational studies have been used to explore reaction mechanisms. For instance, the cyclization of piperidine carboxamides to form piperidin-3-yl-oxathiazol-2-ones has been investigated, where computational models could help identify the transition states involved in the cyclization process. These studies often calculate the energy barriers associated with the transition state, providing insights into the reaction feasibility and kinetics. While no specific transition state data for this compound is published, a hypothetical study could examine the transition state of its formation or reactions involving the cyano or carboxylate groups.
Hypothetical Transition State Parameters for a Reaction Involving a Piperidine Derivative: Note: This table is illustrative and not based on experimental or calculated data for this compound.
| Reaction Coordinate | Calculated Parameter | Value |
| C-N bond formation | Activation Energy (kcal/mol) | 15.2 |
| Nitrile group hydrolysis | Gibbs Free Energy of Activation (kJ/mol) | 89.5 |
| Ester hydrolysis | Imaginary Frequency (cm⁻¹) | -250.3i |
Charge Transfer Analysis
Charge transfer is a critical process in many chemical and biological systems, influencing molecular interactions, reactivity, and electronic properties. Computational methods such as Natural Bond Orbital (NBO) analysis or Mulliken population analysis are often used to quantify the distribution of electronic charge within a molecule and how it changes upon interaction with other molecules or upon electronic excitation.
For this compound, a charge transfer analysis could reveal the electronic effects of the cyano and ethyl carboxylate substituents on the piperidine ring. The nitrogen atom of the piperidine ring and the oxygen atoms of the carboxylate group are expected to be regions of negative charge, while the carbonyl carbon and the carbon of the cyano group would likely be electron-deficient.
Studies on related piperidine and piperazine (B1678402) derivatives have employed computational methods to understand their binding to biological targets. For example, in the study of piperidine/piperazine-based sigma receptor ligands, computational docking and molecular dynamics simulations have revealed the importance of charge distribution and electrostatic interactions in ligand binding. These studies often highlight key interactions such as hydrogen bonds and salt bridges, which are governed by the partial charges on the atoms.
Predicted Partial Atomic Charges for this compound (Illustrative): Note: These values are hypothetical and for illustrative purposes only.
| Atom/Group | Predicted Partial Charge (a.u.) |
| Piperidine Nitrogen | -0.45 |
| Cyano Nitrogen | -0.38 |
| Carbonyl Oxygen (C=O) | -0.55 |
| Ester Oxygen (O-Et) | -0.42 |
| Carbonyl Carbon | +0.60 |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug discovery and medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. While specific SAR or QSAR studies for derivatives of this compound are not prominent in the literature, the principles can be discussed in the context of related cyanopiperidine and piperidine carboxylate analogs.
SAR studies on derivatives would involve synthesizing a series of analogs where different parts of the this compound molecule are systematically modified. For instance, the ethyl group of the ester could be replaced with other alkyl or aryl groups, the cyano group could be substituted with other electron-withdrawing or -donating groups, or substituents could be introduced at various positions on the piperidine ring. The biological activity of these derivatives would then be assayed to determine how these structural modifications influence their potency and selectivity.
QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict their activity. For a series of this compound derivatives, relevant descriptors could include:
Topological descriptors: Molecular weight, number of rotatable bonds, etc.
Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.
Hydrophobic descriptors: LogP (partition coefficient).
Steric descriptors: Molecular volume, surface area.
QSAR studies on other classes of piperidine derivatives have successfully developed models to predict various biological activities, such as insecticidal activity against Aedes aegypti and inhibitory activity against the Akt1 kinase. nih.govnih.gov These studies demonstrate the utility of QSAR in identifying key structural features that govern the activity of piperidine-based compounds.
Illustrative QSAR Equation for a Hypothetical Series of Piperidine Derivatives: Note: This equation is for illustrative purposes and does not represent a real model for this compound derivatives.
pIC₅₀ = 0.52 * LogP - 0.15 * (Molecular Weight/100) + 1.2 * (Number of H-bond donors) + 2.34
This hypothetical equation suggests that biological activity (pIC₅₀) increases with increasing lipophilicity (LogP) and the number of hydrogen bond donors, while it decreases with increasing molecular weight.
Synthetic Utility and Applications of Ethyl 4 Cyanopiperidine 4 Carboxylate and Its Derivatives
Precursors in Complex Organic Synthesis
The strategic placement of an electrophilic ester and a nucleophilic (upon reduction) or transformable cyano group on a rigid piperidine (B6355638) scaffold renders ethyl 4-cyanopiperidine-4-carboxylate a powerful precursor in the synthesis of intricate organic molecules.
Building Blocks for Polycyclic and Fused Heterocyclic Systems
The structure of this compound is particularly amenable to the synthesis of spirocyclic and fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their three-dimensional complexity. The quaternary carbon at the C4 position is a key feature that serves as a spirocyclic center, a point from which a new ring can be constructed.
Methodologies for building such systems often involve the chemical manipulation of the cyano and carboxylate functionalities. For instance, the nitrile group can participate in cycloaddition reactions or be converted into other reactive moieties to facilitate ring closure. biointerfaceresearch.comnih.gov Spiropiperidines, in particular, have gained popularity in drug discovery programs as they introduce conformational rigidity and novel exit vectors for molecular exploration. nih.gov The synthesis of these structures can be broadly classified into two strategies: forming the spiro-ring on a pre-existing piperidine or constructing the piperidine ring onto a spirocyclic core. nih.gov this compound is an ideal starting material for the former strategy.
For example, the nitrile group can be transformed into a tetrazole ring by reaction with an azide, which can then be further functionalized. Alternatively, intramolecular cyclization reactions can be designed by first modifying the ester and the N-H group of the piperidine to introduce reactive chains that can subsequently form a new fused ring.
Table 1: Examples of Synthetic Strategies for Polycyclic Systems from Piperidine Scaffolds
| Reaction Type | Starting Material Analogue | Resulting Scaffold | Purpose |
|---|---|---|---|
| Parham-type Cyclization | N-protected piperidine-4-carboxylate | Spirolactam | Synthesis of enzyme inhibitors hoelzel-biotech.com |
| Fischer Indole Synthesis | N-Boc-4-piperidone | Spiroindole | Generation of diverse spirocyclic systems for drug discovery nih.gov |
| [3+2] Cycloaddition | In situ generated N-ylides and olefins | Fused polycyclic pyrrolidines | Construction of complex polyheterocyclic frameworks nih.gov |
Synthesis of Diversely Functionalized Piperidine Scaffolds
The piperidine ring is one of the most common nitrogen-containing heterocyclic motifs found in FDA-approved drugs. nih.govmdpi.com The ability to generate a variety of substituted piperidines from a single, versatile precursor is a cornerstone of modern medicinal chemistry. This compound serves as an excellent starting point for creating such diversely functionalized scaffolds. nih.gov The differential reactivity of the cyano and ester groups allows for selective transformations, leading to a wide array of derivatives.
Key transformations include:
Reduction of the nitrile: The cyano group can be reduced to a primary amine (aminomethyl group), introducing a basic, nucleophilic center. This is a common step in the synthesis of potent opioid analgesics characterized by a 4-aminopiperidine-4-carboxylic ester moiety. bohrium.com
Hydrolysis of the nitrile: The cyano group can be hydrolyzed to a carboxylic acid or an amide, providing handles for further derivatization, for example, through peptide coupling reactions.
Modification of the ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, saponified, or converted directly into amides by reaction with amines. It can also be reduced to a primary alcohol (hydroxymethyl group).
These simple transformations allow for the introduction of new functional groups and the extension of the molecular framework, enabling the systematic exploration of the chemical space around the piperidine core to optimize biological activity and pharmacokinetic properties. researchgate.net
Table 2: Key Functional Group Interconversions for Piperidine Scaffold Diversification
| Starting Functionality | Reagents/Conditions | Resulting Functionality | Purpose |
|---|---|---|---|
| Cyano (-C≡N) | H₂, Raney Ni or LiAlH₄ | Aminomethyl (-CH₂NH₂) | Introduce a primary amine for further functionalization |
| Cyano (-C≡N) | H₂O, H⁺ or OH⁻ | Carboxamide (-CONH₂) or Carboxylic Acid (-COOH) | Create amide derivatives or introduce an acid handle |
| Ethyl Ester (-COOEt) | LiAlH₄ | Hydroxymethyl (-CH₂OH) | Introduce a primary alcohol for ether/ester formation |
| Ethyl Ester (-COOEt) | NaOH, H₂O then H⁺ | Carboxylic Acid (-COOH) | Create an acidic center for salt formation or amide coupling |
Role in Material Science Research
While piperidine-containing compounds have found some application in materials science, such as in the development of catalysts for polymerization, the specific role of this compound in this field is not extensively documented.
Monomer and Polymer Precursors
A review of scientific and patent literature does not indicate significant use of this compound as a monomer or direct precursor for polymerization. While compounds containing cyanoacrylate functionalities are well-known monomers for producing adhesives, this is chemically distinct from the structure of this compound. researchgate.net Similarly, while various zwitterionic polymers have been studied for properties like cryopreservation, the specific incorporation of this piperidine derivative is not reported.
Catalytic Applications in Polymer Synthesis
The use of piperidine-based ligands to form metal complexes for catalysis is a known strategy, for example, in the ring-opening polymerization of lactide to form polylactic acid (PLA). bohrium.com However, there is no specific evidence in the available literature to suggest that this compound itself or its simple derivatives are used as catalysts in polymer synthesis. The research in this area tends to focus on more complex, sterically demanding piperidine-based ligands. researchgate.net
Intermediates for Advanced Chemical Compound Libraries
One of the most significant applications of this compound is its use as a foundational scaffold for the construction of small molecule libraries for drug discovery and high-throughput screening. hoelzel-biotech.comnih.gov The generation of chemical libraries with high diversity is a critical component of the drug discovery process, and privileged scaffolds—molecular frameworks that are able to bind to multiple biological targets—are often used as starting points. researchgate.netnih.gov The piperidine ring is considered such a scaffold. mdpi.com
This compound is an ideal intermediate for library synthesis due to several factors:
Multiple Points of Diversity: The molecule has at least three points for diversification: the ring nitrogen, the cyano group, and the ester group. This allows for the attachment of a wide variety of chemical moieties.
Suitability for Multicomponent Reactions (MCRs): MCRs, which combine three or more reagents in a single step to create a complex product, are a powerful tool for rapidly generating large and diverse chemical libraries. nih.govnih.gov The functional groups on this compound and its derivatives (e.g., the 4-aminomethyl derivative) make it a suitable component for MCRs like the Ugi or Passerini reactions. nih.gov
Three-Dimensionality: The saturated piperidine ring provides a rigid, three-dimensional structure, which is increasingly sought after in drug discovery to improve selectivity and pharmacokinetic properties compared to flat, aromatic compounds. bham.ac.uk
By systematically varying the substituents at each point of diversity, vast libraries of novel compounds can be synthesized from this single intermediate, accelerating the discovery of new therapeutic agents. nih.gov
Generation of Analog Libraries for Structure-Property Relationship Studies
The inherent reactivity of the functional groups in this compound makes it an ideal scaffold for combinatorial chemistry and the generation of analog libraries. Such libraries are instrumental in conducting structure-property relationship (SPR) and structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds in drug discovery.
The piperidine ring serves as a central scaffold that can be systematically modified. The secondary amine of the piperidine can be functionalized through N-alkylation, N-acylation, or reductive amination, allowing for the introduction of a wide array of substituents. Simultaneously, the cyano and ester groups at the C4-position offer additional points for chemical diversification. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. The cyano group can be reduced to a primary amine or hydrolyzed to a carboxamide, providing further opportunities for derivatization.
This multi-faceted reactivity allows for the creation of a large number of structurally related compounds from a single starting material. By systematically altering the substituents at different positions of the piperidine ring, chemists can explore the chemical space around a particular pharmacophore and investigate how these changes affect the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its biological activity.
For example, in the development of inhibitors for a specific enzyme, a library of compounds derived from this compound can be synthesized where the N-substituent and the groups derived from the C4-functionalities are varied. Screening this library can reveal key structural features required for potent and selective inhibition, thereby guiding the design of more effective drug candidates.
Table 1: Potential Modifications of this compound for Analog Library Synthesis
| Position | Functional Group | Potential Reactions | Resulting Functionality |
| N1 | Secondary Amine | Alkylation, Acylation, Reductive Amination | Tertiary Amine, Amide, Substituted Amine |
| C4 | Ethyl Ester | Hydrolysis, Amidation | Carboxylic Acid, Amide |
| C4 | Cyano Group | Reduction, Hydrolysis | Primary Amine, Carboxamide |
Development of Novel Chemical Entities for Research Purposes
Beyond its use in generating libraries for SAR studies, this compound serves as a key starting material for the synthesis of novel chemical entities (NCEs) intended for fundamental research. The piperidine motif is a common feature in many biologically active natural products and synthetic drugs, and as such, derivatives of this scaffold are of significant interest for exploring new biological targets and pathways.
The development of research chemicals often requires the synthesis of unique molecular probes to investigate the function of proteins or to serve as tool compounds for target validation. The chemical versatility of this compound allows for the construction of such specialized molecules. For instance, the primary amine, obtained from the reduction of the cyano group, can be used as a handle to attach fluorescent dyes, biotin tags, or photoaffinity labels. These tagged molecules can then be used in a variety of biological assays to study protein-ligand interactions, cellular localization, and target engagement.
Furthermore, the rigid piperidine core can be used to control the spatial orientation of appended functional groups, which is critical for designing compounds that bind to specific protein pockets with high affinity and selectivity. By strategically modifying the scaffold, researchers can develop potent and selective ligands for receptors, ion channels, and enzymes, thereby creating valuable tools for pharmacological research.
One notable application is in the synthesis of precursors for potent analgesics and other central nervous system (CNS) active agents. For example, 4-anilinopiperidine derivatives, which can be synthesized from precursors related to this compound, are key intermediates in the production of fentanyl and its analogs. While these compounds have well-known therapeutic uses, their derivatives are also synthesized in a research context to explore the pharmacology of opioid receptors and to develop safer analgesics with reduced side effects.
Table 2: Examples of Research Chemical Classes Derived from Piperidine Scaffolds
| Class of Research Chemical | Therapeutic/Research Area | Key Piperidine-Derived Structural Motif |
| Opioid Receptor Ligands | Analgesia, Neuroscience | 4-Anilinopiperidine |
| Dopamine Transporter (DAT) Inhibitors | Neuroscience, Addiction Research | 3,4-Disubstituted Piperidines |
| Influenza Virus Inhibitors | Virology, Infectious Disease | 4-Oxo-piperidine Derivatives |
| Muscarinic Receptor Antagonists | Pharmacology, Autonomic Nervous System | 4-Amino-piperidine |
Analytical Techniques for Characterization and Process Monitoring in Ethyl 4 Cyanopiperidine 4 Carboxylate Synthesis
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide distinct and complementary information about the chemical environment of the nuclei within the molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of ethyl 4-cyanopiperidine-4-carboxylate, distinct signals corresponding to each unique proton environment are expected. The ethyl ester group would present as a characteristic triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons, due to spin-spin coupling. The piperidine (B6355638) ring protons would appear as complex multiplets in the aliphatic region of the spectrum. The proton on the nitrogen (N-H) would typically appear as a broad singlet, which can be confirmed by its disappearance upon exchange with deuterium oxide (D₂O).
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the structure. For this compound, seven distinct signals are anticipated. Key diagnostic peaks include the carbonyl carbon of the ester, the nitrile carbon, and the quaternary carbon at the 4-position of the piperidine ring. The chemical shifts for these carbons fall into predictable ranges, confirming the presence of these functional groups. bhu.ac.in
Table 1: Predicted NMR Chemical Shifts for this compound Predicted chemical shifts are based on typical ranges for the respective functional groups.
| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H NMR | Ethyl -CH₃ | ~1.2-1.3 | Triplet (t) |
| Piperidine -CH₂- (C3, C5) | ~1.8-2.2 | Multiplet (m) | |
| Piperidine -CH₂- (C2, C6) | ~2.8-3.2 | Multiplet (m) | |
| Piperidine N-H | Variable, broad | Singlet (s, broad) | |
| Ethyl -OCH₂- | ~4.1-4.3 | Quartet (q) | |
| ¹³C NMR | Ethyl -CH₃ | ~14 | - |
| Piperidine C3, C5 | ~30-35 | - | |
| Quaternary C4 | ~40-45 | - | |
| Piperidine C2, C6 | ~45-50 | - | |
| Ethyl -OCH₂- | ~60-62 | - | |
| Nitrile C≡N | ~118-122 | - | |
| Ester C=O | ~170-175 | - |
Mass Spectrometry (MS and High-Resolution MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the mass of the molecule is measured with very high accuracy, which allows for the unambiguous determination of its elemental formula.
For this compound (C₉H₁₄N₂O₂), the monoisotopic mass is 182.1055 Da. HRMS analysis would aim to detect the molecular ion ([M]⁺) or, more commonly, a protonated molecule ([M+H]⁺) with a mass-to-charge ratio (m/z) that matches the theoretical value to within a few parts per million (ppm).
Electron ionization (EI) mass spectrometry often leads to the fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group or cleavage adjacent to the carbonyl group. libretexts.org For this compound, characteristic fragments could arise from the loss of the ethoxy group (·OCH₂CH₃) or the entire ester functional group.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₉H₁₅N₂O₂⁺ | 183.1128 |
| [M+Na]⁺ | C₉H₁₄N₂O₂Na⁺ | 205.0947 |
| [M+K]⁺ | C₉H₁₄N₂O₂K⁺ | 221.0687 |
| [M-H]⁻ | C₉H₁₃N₂O₂⁻ | 181.0982 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure.
The most diagnostic peaks would be the sharp, medium-intensity nitrile (C≡N) stretch and the strong, sharp ester carbonyl (C=O) stretch. masterorganicchemistry.com The presence of the secondary amine in the piperidine ring would be indicated by an N-H stretching vibration. Aliphatic C-H stretches and C-O ester stretches provide further confirmation of the molecular structure. libretexts.org
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium, broad |
| Alkane (C-H) | Stretch | 2850 - 2960 | Medium to Strong |
| Nitrile (C≡N) | Stretch | 2220 - 2260 | Medium, sharp |
| Ester (C=O) | Stretch | 1730 - 1750 | Strong, sharp |
| Ester (C-O) | Stretch | 1150 - 1250 | Strong |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile or thermally sensitive compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically employed for this purpose.
In a typical setup, a C18 stationary phase column is used with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer. sielc.com An acid modifier like formic acid or phosphoric acid is often added to the mobile phase to ensure sharp, symmetrical peak shapes. For compounds lacking a strong UV chromophore, detection can be achieved using a mass spectrometer (LC-MS) or a charged aerosol detector (CAD). researchgate.net The method can be validated for linearity, precision, and accuracy to allow for quantitative purity analysis.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound has a relatively high boiling point, GC analysis is feasible, particularly when coupled with a mass spectrometer (GC-MS) for definitive peak identification.
The analysis would typically involve a high-temperature capillary column with a polar stationary phase to handle the polarity of the amine and ester functional groups. To improve volatility and peak shape, the secondary amine may be derivatized prior to analysis, for instance, through silylation. GC is particularly useful for monitoring the synthesis process for the presence of volatile starting materials or low-boiling point impurities. For instance, in the synthesis of related compounds like 4-cyanopiperidine (B19701), GC has been used to determine the content of the final product after silylation. google.com
Chiral Chromatography for Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation of enantiomers, which is crucial in pharmaceutical development to ensure the stereochemical purity of drug candidates. For this compound, which possesses a chiral center at the C4 position of the piperidine ring, achieving enantiomeric separation is key to evaluating the efficacy and safety of its downstream active pharmaceutical ingredients. The enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles.
The separation of enantiomers of piperidine derivatives can be challenging. A common strategy involves pre-column derivatization to introduce a chromophore and improve the interaction with the chiral stationary phase (CSP). For instance, a method for the estimation of the (S)-enantiomer in (R)-piperidin-3-amine dihydrochloride was developed using pre-column derivatization with para-toluenesulfonyl chloride (PTSC). nih.gov This approach could be adapted for this compound.
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have shown broad applicability in the separation of a diverse range of chiral compounds, including piperidine derivatives. researchgate.netnih.govnih.gov Columns like Chiralpak® AD-H, which is an amylose-based CSP, have been successfully used for the enantiomeric separation of derivatized piperidine compounds. nih.gov The selection of the mobile phase is critical for achieving optimal resolution. A polar organic mode, using eluents such as ethanol (B145695) with a basic additive like diethylamine, has proven effective for similar separations. nih.gov
A representative chiral HPLC method for the analysis of derivatized this compound enantiomers is detailed in the interactive table below. The resolution between the enantiomers is a critical parameter, with a value greater than 1.5 generally indicating baseline separation. For the separation of derivatized piperidin-3-amine enantiomers, a resolution of more than 4.0 was achieved, indicating excellent separation. nih.gov
Interactive Data Table: Representative Chiral HPLC Method Parameters for Derivatized this compound Enantiomers
| Parameter | Value |
| Chromatographic Column | Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Diethylamine in Ethanol |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 228 nm (after derivatization) |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Expected Retention Time (Enantiomer 1) | ~ 8.5 min |
| Expected Retention Time (Enantiomer 2) | ~ 10.2 min |
| Resolution (Rs) | > 2.0 |
Hyphenated Analytical Approaches
Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of complex samples. ijpsjournal.comspringernature.comijnrd.orgamazonaws.com In the context of this compound synthesis, these techniques are invaluable for impurity profiling, metabolite identification, and structural elucidation.
LC-MS and GC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound and its potential impurities or metabolites. nih.govresearchgate.netnih.gov In a typical LC-MS/MS setup, the analyte is first separated on an HPLC column and then introduced into the mass spectrometer. The precursor ion corresponding to the compound of interest is selected and fragmented to produce characteristic product ions, which allows for highly specific and sensitive quantification.
For the analysis of piperidine derivatives, a reverse-phase HPLC method using a C18 column is often employed. nih.gov The mobile phase typically consists of an aqueous buffer (e.g., ammonium acetate (B1210297) or formic acid) and an organic modifier like acetonitrile or methanol (B129727). The mass spectrometer is usually operated in positive electrospray ionization (ESI) mode, as the piperidine nitrogen is readily protonated. This technique is instrumental in identifying and quantifying metabolites of piperidine-containing drugs. nih.govresearchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, but it is generally used for volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, this technique can be employed for the analysis of more volatile starting materials, by-products, or degradation products that might be present in the synthesis mixture. The fragmentation patterns observed in the mass spectrum provide valuable structural information for the identification of unknown compounds. nih.gov
Interactive Data Table: Representative LC-MS/MS Parameters for this compound
| Parameter | Value |
| LC Column | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ions (m/z) | Characteristic fragments of the parent molecule |
HPLC-NMR
High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (HPLC-NMR) is a sophisticated hyphenated technique that directly couples HPLC with NMR spectroscopy. This allows for the online acquisition of NMR spectra of compounds as they elute from the HPLC column, providing unambiguous structural information. ijpsjournal.com While LC-MS provides information about the molecular weight and fragmentation of a compound, HPLC-NMR can provide detailed insights into the molecular structure, including the connectivity of atoms and stereochemistry. ijpsjournal.com
In the pharmaceutical industry, HPLC-NMR is a powerful tool for the structural elucidation of impurities, degradation products, and metabolites without the need for time-consuming isolation and purification. ijpsjournal.com For a compound like this compound, HPLC-NMR could be used to confirm the structure of process-related impurities or to identify unexpected reaction by-products. The technique is particularly valuable when dealing with novel compounds where reference standards are not available.
The successful implementation of HPLC-NMR requires careful consideration of the mobile phase composition, as deuterated solvents are often necessary to avoid interference from protonated solvents in the ¹H NMR spectra. The sensitivity of NMR also necessitates that a sufficient amount of the analyte is present in the NMR flow cell.
Future Directions and Emerging Trends in Ethyl 4 Cyanopiperidine 4 Carboxylate Research
Innovations in Synthetic Methodology
The development of novel synthetic methods is central to unlocking the full potential of ethyl 4-cyanopiperidine-4-carboxylate. Current research is geared towards creating more efficient, selective, and sustainable reactions.
Development of Highly Efficient and Selective Reactions
Recent advancements in organic synthesis are moving beyond traditional methods to embrace strategies that offer higher yields and greater control over product formation. For the synthesis and functionalization of highly substituted piperidines, including derivatives of this compound, modern approaches focus on minimizing steps and maximizing atom economy.
One promising area is the dearomative functionalization of pyridines, which allows for the construction of complex piperidine (B6355638) cores in a direct manner. researchgate.net This strategy addresses challenges related to site-, regio-, and diastereoselectivity. researchgate.net Furthermore, the development of multicomponent reactions catalyzed by agents like trimethylsilyl iodide (TMSI) in mild conditions represents a significant step forward in creating highly functionalized piperidines. researchgate.net Such one-pot domino reactions are highly efficient for assembling complex molecular architectures. researchgate.net
Exploration of Novel Catalytic Systems
The exploration of new catalytic systems is a key driver of innovation in the synthesis of piperidine derivatives. These systems aim to provide milder reaction conditions, improved selectivity, and greater functional group tolerance.
A notable development is the combination of biocatalytic C-H oxidation with radical cross-coupling for the functionalization of piperidines. nih.govchemrxiv.org This approach streamlines the synthesis of complex, three-dimensional molecules by analogy to the well-established methods for flat aromatic systems. nih.gov Biocatalysis, using enzymes like lipases, is also emerging as a powerful tool for the synthesis of piperidines through multicomponent reactions, offering high yields and the potential for catalyst reuse. rsc.org For instance, immobilized Candida antarctica lipase B (CALB) has been successfully used in the synthesis of clinically valuable piperidines. rsc.org These enzymatic methods often provide superior regio-, stereo-, and enantioselectivity under mild conditions, reducing the generation of problematic waste. google.com
Computational Design and Predictive Synthesis
The integration of computational tools is revolutionizing how synthetic routes are designed and optimized. For a molecule like this compound, these in silico methods offer the potential to accelerate the discovery of new synthetic pathways and refine existing ones.
Integration of Machine Learning for Reaction Optimization
Machine learning (ML) is increasingly being used to navigate the complex parameter space of chemical reactions to identify optimal conditions. beilstein-journals.org By employing algorithms such as Bayesian optimization, researchers can efficiently explore variables like temperature, concentration, and catalyst loading to maximize yield and minimize byproducts. news-medical.net These ML-driven approaches can significantly reduce the number of experiments required compared to traditional optimization methods. duke.edu
For the synthesis of functionalized piperidines, ML models can be trained on datasets of similar reactions to predict the best conditions for a new substrate. beilstein-journals.orgnih.gov This predictive power can accelerate the development of robust and scalable synthetic processes for compounds like this compound. nih.govresearchgate.net
| Parameter | Traditional Optimization | Machine Learning-Assisted Optimization |
|---|---|---|
| Experimental Design | One-variable-at-a-time (OVAT) or factorial design | Algorithm-guided (e.g., Bayesian optimization) |
| Number of Experiments | Often large and exhaustive | Significantly reduced, focuses on informative experiments duke.edu |
| Efficiency | Can be time-consuming and resource-intensive | Accelerated discovery of optimal conditions |
| Predictive Capability | Limited to the experimental space explored | Can predict outcomes for unexplored conditions beilstein-journals.org |
In Silico Screening for Novel Synthetic Routes
Computational tools are also being employed for the de novo design of synthetic pathways. Computer-aided synthesis planning (CASP) utilizes extensive reaction databases and retrosynthetic algorithms to propose viable routes to a target molecule. beilstein-journals.org For a compound like this compound, CASP could identify novel disconnections and suggest alternative starting materials, potentially leading to more efficient or economical syntheses.
In silico screening can also be used to evaluate the feasibility of proposed reactions and predict potential side products. nih.gov By simulating reaction mechanisms and energetics, computational chemistry can help to de-risk synthetic routes before they are attempted in the lab, saving time and resources.
Expansion of Synthetic Scope
The functional groups present in this compound—namely the cyano and ester moieties—provide a versatile platform for further chemical transformations. Future research will likely focus on leveraging these handles to create a diverse range of derivatives with potential applications in medicinal chemistry and materials science.
The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. The ester group can be hydrolyzed to a carboxylic acid or converted to other functional groups through reactions such as reduction to an alcohol or reaction with organometallic reagents. These transformations open up a wide array of possibilities for creating new molecules with tailored properties. The piperidine nitrogen also offers a site for further functionalization, allowing for the introduction of a variety of substituents. The strategic derivatization of this scaffold is crucial for its application in areas like the development of PROTACs and molecular glue degraders, where the piperidine core can serve as a rigid linker. news-medical.net
| Functional Group | Reaction Type | Potential Product Functional Group |
|---|---|---|
| Cyano (-CN) | Hydrolysis (acidic or basic) | Carboxylic Acid (-COOH) or Amide (-CONH2) |
| Reduction (e.g., with H2/catalyst) | Primary Amine (-CH2NH2) | |
| Addition of Grignard reagents | Ketone | |
| Ester (-COOEt) | Hydrolysis (saponification) | Carboxylic Acid (-COOH) |
| Reduction (e.g., with LiAlH4) | Primary Alcohol (-CH2OH) | |
| Aminolysis | Amide (-CONHR) | |
| Piperidine N-H | Alkylation, Acylation, Arylation | N-Substituted Piperidine |
Accessing Underexplored Derivatizations
The inherent reactivity of the this compound scaffold presents numerous opportunities for novel derivatizations, moving beyond simple modifications. Current research efforts are geared towards exploiting the unique electronic and steric properties of this compound to construct complex molecular frameworks.
One key area of exploration involves the functionalization of the piperidine nitrogen. While N-alkylation is a common strategy, more sophisticated derivatizations are being investigated. For instance, the introduction of aryl and heteroaryl moieties can significantly modulate the pharmacological properties of the resulting compounds. A notable example is the synthesis of Ethyl 4-cyano-4-(phenylamino)piperidine-1-carboxylate , which introduces an aniline group, thereby altering the molecule's polarity and potential for hydrogen bonding.
Furthermore, the cyano and ester groups at the C4 position offer a rich platform for chemical manipulation. The nitrile group can participate in cycloaddition reactions, leading to the formation of various heterocyclic rings fused to the piperidine core. This approach allows for the creation of unique spirocyclic systems, which are of significant interest in medicinal chemistry due to their rigid conformations and three-dimensional diversity. The synthesis of spiro-heterocycles, such as spiro-oxindoles and spiro-hydantoins, from related piperidine precursors highlights the potential for similar transformations with this compound.
The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for a wide array of amide coupling reactions. This allows for the introduction of diverse side chains, including amino acids, peptides, and other complex amines, thereby expanding the accessible chemical space.
Modular Approaches for Structural Diversity
Modular, or component-based, synthetic strategies are emerging as a powerful tool for rapidly generating libraries of structurally diverse compounds from a common starting material like this compound. These approaches, particularly multicomponent reactions (MCRs), are highly efficient as they combine three or more reactants in a single step to create complex products, minimizing waste and purification steps.
The Ugi four-component reaction (Ugi-4CR) stands out as a particularly relevant and powerful MCR in this context. This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By utilizing a derivative of this compound, such as a corresponding 4-aminopiperidine derivative, a vast array of structurally complex molecules can be assembled. For example, the synthesis of potent opioid analgesics like carfentanil and remifentanil has been successfully achieved using an Ugi-based strategy, demonstrating the reaction's ability to construct intricate molecular architectures with high efficiency. qom.ac.ir This approach allows for the systematic variation of four different building blocks, leading to the rapid generation of large and diverse compound libraries for biological screening.
Another promising MCR is the Passerini three-component reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide to produce α-acyloxy carboxamides. While direct applications with this compound are still being explored, the versatility of this reaction suggests its potential for creating novel derivatives. For instance, a modified piperidine precursor could be employed as one of the components, leading to the incorporation of the piperidine scaffold into a larger, more complex molecule.
Q & A
Basic: What synthetic routes are recommended for ethyl 4-cyanopiperidine-4-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
this compound can be synthesized via multi-step protocols. A common approach involves:
- Step 1: Functionalization of a piperidine precursor (e.g., 4-piperidone derivatives) through nucleophilic substitution or cyano-group introduction using reagents like trimethylsilyl cyanide (TMSCN) under anhydrous conditions .
- Step 2: Esterification of the carboxylate group using ethanol in the presence of acid catalysts (e.g., H₂SO₄) .
- Optimization Strategies:
- Temperature Control: Maintain low temperatures (0–5°C) during nitrile group introduction to suppress side reactions .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for high-purity yields .
Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
Discrepancies in NMR or IR data may arise from conformational flexibility or impurities. Mitigation strategies include:
- Multi-Technique Validation:
- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .
- Crystallography: If crystalline, perform X-ray diffraction to unambiguously confirm stereochemistry .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
While toxicological data for this compound are limited, general precautions for piperidine derivatives apply:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., cyanating agents) .
- First Aid:
- Eye Exposure: Flush with water for 15 minutes and consult an ophthalmologist .
- Skin Contact: Wash with soap and water; remove contaminated clothing immediately .
Advanced: How can competing reaction pathways be controlled during functionalization of the piperidine ring?
Methodological Answer:
Competing pathways (e.g., over-alkylation or ring-opening) can be mitigated via:
- Regioselective Catalysis: Use Lewis acids (e.g., ZnCl₂) to direct nitrile or ester group placement .
- Protecting Groups: Temporarily block reactive sites (e.g., Boc-protection of amines) to ensure selective functionalization .
- Kinetic Control: Adjust stoichiometry (e.g., limiting reagent ratios) and monitor reaction progress via TLC or in situ IR .
Basic: What analytical techniques are critical for purity assessment?
Methodological Answer:
- Chromatography: HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water mobile phase .
- Melting Point: Determine consistency with literature values (if solid) to identify impurities .
- Elemental Analysis: Verify C, H, N percentages (±0.3% tolerance) .
Advanced: What strategies enhance the compound’s utility in medicinal chemistry research?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Modify the cyano or ester groups to assess impact on bioactivity (e.g., antiviral or enzyme inhibition) .
- Use parallel synthesis to generate derivatives with varying substituents .
- In Silico Screening: Perform molecular docking (AutoDock Vina) to predict binding affinity against target proteins (e.g., viral proteases) .
- In Vitro Assays: Test cytotoxicity (MTT assay) and therapeutic index in cell lines relevant to disease models .
Basic: How should researchers store this compound to ensure stability?
Methodological Answer:
- Conditions: Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the ester or nitrile groups .
- Desiccants: Include silica gel packs to minimize moisture uptake .
Advanced: How can reaction scalability challenges be addressed without compromising yield?
Methodological Answer:
- Flow Chemistry: Transition from batch to continuous flow systems for improved heat/mass transfer .
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Design of Experiments (DoE): Use factorial designs to optimize parameters (e.g., temperature, residence time) for large-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
